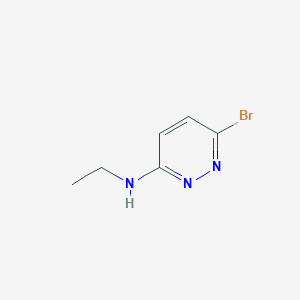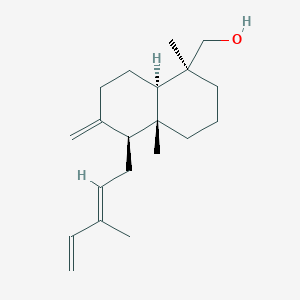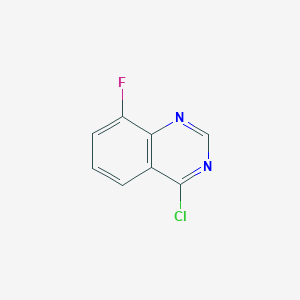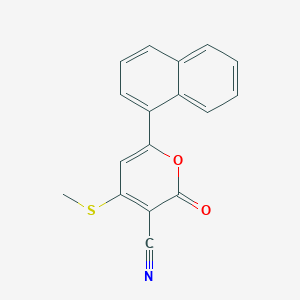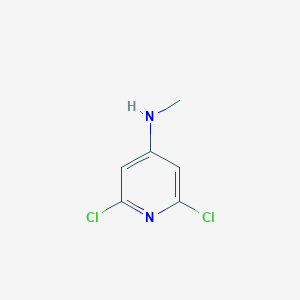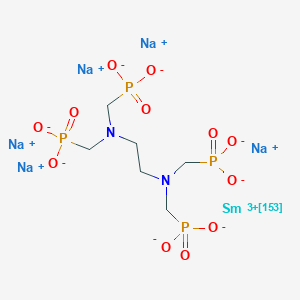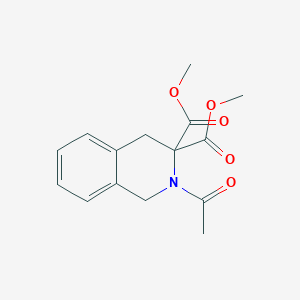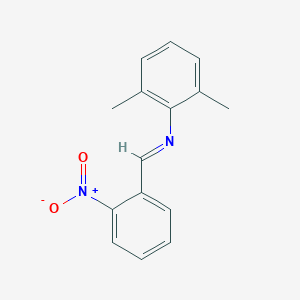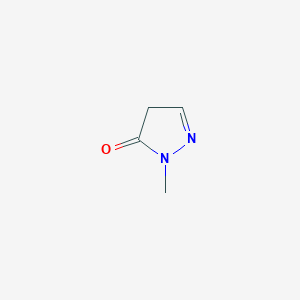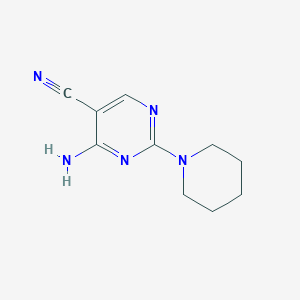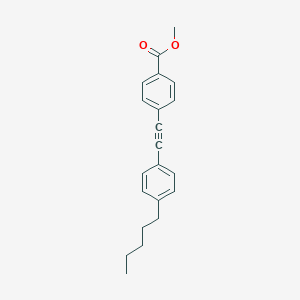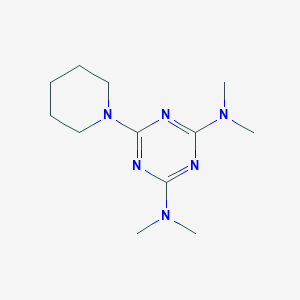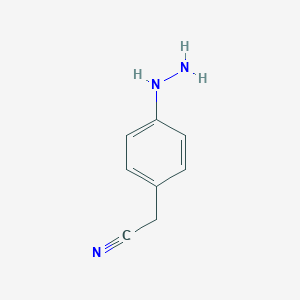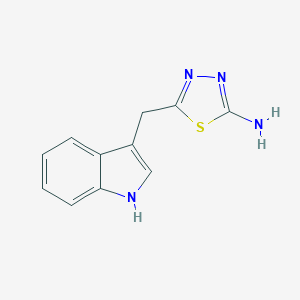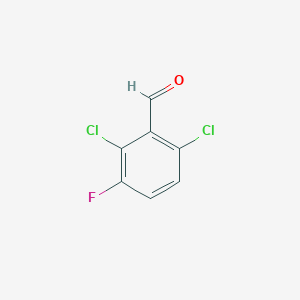
2,6-Dichloro-3-fluorobenzaldehyde
Übersicht
Beschreibung
2,6-Dichloro-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-3-fluorobenzaldehyde is 1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,6-Dichloro-3-fluorobenzaldehyde is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
It’s important to note that the use of such compounds is typically for scientific research only and should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc . For safety and health reasons, laboratory clothes, disposable gloves, and masks should be worn when handling this compound .
It’s important to note that the use of such compounds is typically for scientific research only and should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc . For safety and health reasons, laboratory clothes, disposable gloves, and masks should be worn when handling this compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFEXQUIFNMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596737 | |
| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluorobenzaldehyde | |
CAS RN |
178813-77-9 | |
| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

